N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-(3-hydroxypropyl)ethanediamide
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-(3-hydroxypropyl)ethanediamide, also known as BDM31343, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-(3-hydroxypropyl)ethanediamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Inhibition of PARP can lead to the accumulation of DNA damage and ultimately induce apoptosis in cancer cells. This compound has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspases, a family of proteins that play a key role in the execution of apoptosis. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the degradation of extracellular matrix proteins. Inhibition of MMPs can lead to the suppression of tumor invasion and metastasis. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-(3-hydroxypropyl)ethanediamide has several advantages for lab experiments. It is a relatively small molecule, which makes it easy to synthesize and modify. This compound has also been shown to have low toxicity in vitro and in vivo, which makes it a promising candidate for further drug development. However, there are also limitations to the use of this compound in lab experiments. For example, this compound has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. In addition, the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the study of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-(3-hydroxypropyl)ethanediamide. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the elucidation of the mechanism of action of this compound, which can provide insights into its therapeutic potential. Additionally, further studies are needed to evaluate the efficacy of this compound in preclinical and clinical models of cancer, inflammation, and neurological disorders. Finally, the development of novel formulations and delivery systems for this compound can improve its bioavailability and efficacy in vivo.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-(3-hydroxypropyl)ethanediamide has been studied for its potential therapeutic applications in various fields of research. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been studied for its anti-inflammatory properties, which may have implications in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-(3-hydroxypropyl)oxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c17-7-3-6-15-13(18)14(19)16-8-10-9-20-11-4-1-2-5-12(11)21-10/h1-2,4-5,10,17H,3,6-9H2,(H,15,18)(H,16,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHMPOAKPNTQNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNC(=O)C(=O)NCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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